

# 3-Phenylisoxazole-5-carbaldehyde molecular structure

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## Compound of Interest

Compound Name: 3-Phenylisoxazole-5-carbaldehyde

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An In-Depth Technical Guide to the Molecular Structure of **3-Phenylisoxazole-5-carbaldehyde**

## Abstract

This technical guide provides a comprehensive examination of the molecular structure of **3-Phenylisoxazole-5-carbaldehyde** (CAS No: 72418-40-7), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will dissect its structural architecture through a synthesis of spectroscopic and crystallographic data, elucidate common synthetic pathways, and explore its reactivity. This document is intended for researchers, scientists, and drug development professionals who leverage complex heterocyclic scaffolds to engineer novel chemical entities.

## Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in chemical sciences.<sup>[1]</sup> Its unique electronic properties and the inherent reactivity of the N-O bond make it a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active agents with analgesic, anti-inflammatory, antibacterial, and antiviral properties.<sup>[1]</sup> The stability of the isoxazole ring allows for extensive functionalization, while its capacity for controlled ring-cleavage under specific reductive or basic conditions provides access to valuable difunctionalized intermediates like 1,3-dicarbonyls and  $\gamma$ -amino alcohols.<sup>[1]</sup>

**3-Phenylisoxazole-5-carbaldehyde** is a prime exemplar of a functionalized isoxazole. It serves not as an end-product but as a versatile synthetic intermediate, where the aldehyde group provides a reactive handle for constructing more complex molecular architectures.<sup>[2][3]</sup> Understanding its precise molecular structure is therefore paramount for predicting its reactivity and designing rational synthetic strategies.

## Core Molecular Architecture and Physicochemical Properties

The fundamental identity of **3-Phenylisoxazole-5-carbaldehyde** is defined by its constituent parts: a phenyl group at the 3-position, the core isoxazole heterocycle, and a carbaldehyde functional group at the 5-position.

| Property          | Value  | Source            |
|-------------------|--|-------------------|
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub> | <sup>[4][5]</sup> |
| Molecular Weight  | 173.17 g/mol                                   | <sup>[4][5]</sup> |
| CAS Number        | 72418-40-7                                     | <sup>[4]</sup>    |
| Physical Form     | Solid  | <sup>[4][5]</sup> |
| Melting Point     | 73-77 °C                                       | <sup>[4][5]</sup> |
| SMILES            | <chem>O=Cc1cc(no1)-c2ccccc2</chem>             | <sup>[4][5]</sup> |
| InChI Key         | SZXMDUKWIYIKKS-UHFFFAOYSA-N                    | <sup>[4][5]</sup> |

The planarity of the molecule is a key structural feature. Crystallographic studies on closely related phenylisoxazole derivatives reveal that the phenyl and isoxazole rings are often nearly coplanar.<sup>[6][7]</sup> This planarity influences the molecule's packing in the solid state and can affect its interaction with biological targets.

**Fig 1.** 2D Structure of **3-Phenylisoxazole-5-carbaldehyde**

## Definitive Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the **3-Phenylisoxazole-5-carbaldehyde** structure relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While a dedicated spectrum for this specific compound is not publicly available, we can reliably predict the key resonances based on extensive data from analogous structures.<sup>[2][6][8]</sup>

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be highly informative. The aldehydic proton is the most distinct, appearing as a singlet significantly downfield ( $\delta \approx 9.9$ - $10.1$  ppm) due to the deshielding effect of the carbonyl group. The lone proton on the isoxazole ring (at C4) would appear as a sharp singlet, typically in the  $\delta$  7.0-7.5 ppm region.<sup>[9]</sup> The five protons of the phenyl group would produce a complex multiplet pattern in the aromatic region ( $\delta \approx 7.4$ - $8.0$  ppm).
- <sup>13</sup>C NMR: The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, expected around  $\delta$  180-195 ppm.<sup>[10]</sup> The carbons of the isoxazole and phenyl rings would resonate in the  $\delta$  110-170 ppm range.

| Atom             | Predicted $^1\text{H}$ Shift (ppm) | Predicted $^{13}\text{C}$ Shift (ppm) | Rationale  |
|------------------|------------------------------------|---------------------------------------|--|
| Aldehyde (-CHO)  | 9.9 – 10.1 (s)                     | 180 – 195                             | Highly deshielded by electronegative oxygen.         |
| Isoxazole H4     | 7.0 – 7.5 (s)                      | ~100-110                              | Aromatic proton on an electron-deficient ring.       |
| Phenyl (Ar-H)    | 7.4 – 8.0 (m)                      | 125 – 135                             | Standard aromatic region.                            |
| Isoxazole C3, C5 | N/A                                | 160 – 175                             | Carbons attached to heteroatoms in an aromatic ring. |

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. For **3-Phenylisoxazole-5-carbaldehyde**, the spectrum would be dominated by a very strong, sharp absorption band between  $1690\text{--}1715\text{ cm}^{-1}$ , which is unequivocally indicative of the C=O stretch of an aromatic aldehyde.<sup>[2][3]</sup> Other key bands would include C=N stretching from the isoxazole ring ( $\approx 1500\text{--}1600\text{ cm}^{-1}$ ) and aromatic C=C stretching vibrations ( $\approx 1450\text{--}1600\text{ cm}^{-1}$ ).

## Mass Spectrometry (MS)

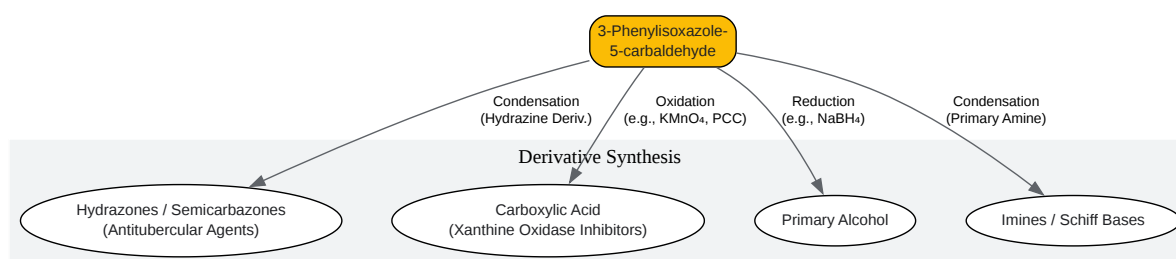
Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways. High-resolution mass spectrometry (HRMS) would confirm the molecular formula  $\text{C}_{10}\text{H}_7\text{NO}_2$  by yielding a molecular ion peak ( $[\text{M}]^+$ ) at an  $m/z$  value of 173.0477.<sup>[2][4]</sup> Common fragmentation pathways would likely involve the initial loss of the formyl radical ( $\bullet\text{CHO}$ ) or carbon monoxide (CO), followed by the characteristic cleavage of the weak N-O bond in the isoxazole ring.<sup>[1]</sup>

## Synthesis and Chemical Reactivity

The construction of the 3-phenylisoxazole core is typically achieved through established heterocyclic chemistry protocols. One of the most robust methods is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[1][11][12] Alternatively, the reaction of hydroxylamine with a 1,3-dicarbonyl precursor is a widely used approach.[1]

**Fig 2.** General Synthetic Strategies for the Isoxazole Core

The true synthetic value of this molecule lies in the reactivity of its aldehyde group. This functionality serves as a versatile electrophilic site for a host of transformations, making it a critical building block for creating libraries of derivatives.



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**Fig 3.** Key Reactivity and Applications as a Synthetic Intermediate

As illustrated, the aldehyde can be readily converted into:

- **Hydrazones:** Condensation with hydrazine derivatives is a common strategy to produce compounds with potent biological activities, including antitubercular properties.[2][3][13]
- **Carboxylic Acids:** Oxidation of the aldehyde furnishes the corresponding 3-phenylisoxazole-5-carboxylic acid, another valuable intermediate used in developing enzyme inhibitors.[14][15]

- Alcohols: Reduction provides access to the primary alcohol, which can be used in ester or ether synthesis.
- Imines (Schiff bases): Reaction with primary amines opens pathways to a vast range of substituted derivatives.

## Conclusion and Future Outlook

**3-Phenylisoxazole-5-carbaldehyde** is a structurally well-defined and synthetically valuable molecule. Its architecture, confirmed by a suite of spectroscopic methods, features a near-planar arrangement of a phenyl ring and an aromatic isoxazole core, functionalized with a highly reactive aldehyde group. This combination of a stable, drug-like scaffold and a versatile chemical handle makes it an indispensable tool for medicinal chemists and materials scientists. Its continued use as a foundational building block is expected to fuel the discovery of novel therapeutics and functional materials, underscoring the critical importance of understanding its core molecular structure.

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